1-Biphenylenecarbonyl chloride
Overview
Description
1-Biphenylenecarbonyl chloride is an organic compound with the molecular formula C13H7ClO. It is a derivative of biphenylene, a polycyclic aromatic hydrocarbon, and contains a carbonyl chloride functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Biphenylenecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of biphenylene with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Biphenylene+Phosgene→1-Biphenylenecarbonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Biphenylenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 1-biphenylenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield biphenylene-1-carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Amides, esters, thioesters.
Reduction: 1-Biphenylenemethanol.
Oxidation: Biphenylene-1-carboxylic acid
Scientific Research Applications
1-Biphenylenecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-biphenylenecarbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels .
Comparison with Similar Compounds
Biphenylene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.
1-Biphenylenemethanol: The reduced form of 1-biphenylenecarbonyl chloride.
Biphenylene: The parent hydrocarbon without any functional groups.
Uniqueness: this compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for introducing specific functional groups into molecules .
Properties
IUPAC Name |
biphenylene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBARINANPMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C(=CC=C3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383700 | |
Record name | 1-biphenylenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844891-07-2 | |
Record name | 1-Biphenylenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-biphenylenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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